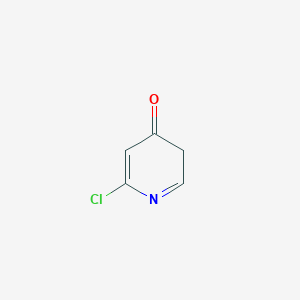

6-chloropyridin-4(3H)-one

Description

Overview of Pyridinone Core Structures in Organic Chemistry

Pyridinones are a class of six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group within the ring. frontiersin.org Two primary isomers exist: 2-pyridinones and 4-pyridinones, distinguished by the position of the carbonyl group relative to the nitrogen atom. frontiersin.org These structures are not merely synthetic curiosities; they are found in a wide array of biologically active natural products. innovareacademics.inresearchgate.net The pyridinone core can act as both a hydrogen bond donor and acceptor, a crucial feature for its interaction with biological targets. frontiersin.org This versatility has made pyridinones a "privileged structure" in medicinal chemistry, frequently appearing in compounds with antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects. frontiersin.orgresearchgate.net The history of pyridinone chemistry dates back to the 19th century with the isolation of ricinine, a toxic substance from castor beans, which was later identified as having a 2-pyridone structure. innovareacademics.in

Significance of Halogen Substitution in pyridine (B92270) Derivatives

The strategic placement of halogen atoms on a pyridine ring significantly influences its chemical reactivity and biological properties. Halogenation can alter the electron distribution within the ring, affecting its susceptibility to nucleophilic or electrophilic attack. iust.ac.irnih.gov For instance, halogens at the 2, 4, and 6 positions of the pyridine ring are susceptible to nucleophilic displacement. nih.gov This reactivity is a cornerstone of synthetic chemistry, allowing for the introduction of various functional groups. nih.govnih.gov

In the context of medicinal chemistry, halogen substitution can profoundly impact a molecule's pharmacokinetic and pharmacodynamic profile. The size and electronegativity of the halogen atom can influence binding affinity to biological targets. mdpi.com For example, studies have shown that the presence of smaller halogens like fluorine and chlorine can lead to lower IC50 values in certain antiproliferative compounds. mdpi.com The introduction of chlorine, in particular, is a common strategy in drug design, with over 250 FDA-approved drugs containing this element. nih.gov

Historical Context of 6-Chloropyridin-4(3H)-one Research within Pyridinone Chemistry

While the broader field of pyridinone chemistry has a long history, research specifically on this compound and its derivatives is a more contemporary focus. The interest in this particular compound stems from its potential as a versatile building block in organic synthesis. The presence of the reactive chlorine atom at the 6-position makes it an attractive precursor for creating more complex molecules through nucleophilic substitution reactions. This has led to its use in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. For instance, it has been utilized in the creation of novel compounds with potential fungicidal and insecticidal activities. researchgate.net The ongoing exploration of its reactivity and applications continues to contribute to the expanding knowledge base of halogenated pyridinone chemistry.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-5-3-4(8)1-2-7-5/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQDKSPZNLSFQEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NC(=CC1=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 6 Chloropyridin 4 3h One and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups and vibrational modes within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. caltech.eduvscht.cz The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. vscht.cz

In the analysis of pyrazine (B50134) derivatives like 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, FT-IR spectroscopy is instrumental. researchgate.net The spectral data reveals characteristic peaks that confirm the presence of key functional groups. For instance, the N-H stretching vibrations are typically observed in the region of 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations appear around 3100-3000 cm⁻¹. The C=O stretching of the amide group is a strong indicator, usually found in the 1700-1600 cm⁻¹ region. Further analysis of the fingerprint region (below 1500 cm⁻¹) can provide more detailed structural information. chemrxiv.org

Table 1: Characteristic FT-IR Absorption Bands for a 6-Chloropyrazine Derivative

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300 | N-H stretching | Amide |

| ~3050 | C-H stretching | Aromatic Ring |

| ~1680 | C=O stretching | Amide |

| ~1550 | N-H bending | Amide |

Data is representative for a derivative, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide. researchgate.netchemrxiv.org

Raman Spectroscopy (FT-Raman) and Vibrational Mode Assignments

FT-Raman spectroscopy provides complementary information to FT-IR. It is based on the inelastic scattering of monochromatic light, which also corresponds to the vibrational modes of the molecule. caltech.edu Some vibrational modes that are weak or inactive in FT-IR may be strong in Raman spectra, and vice-versa. caltech.edu

For the derivative 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, FT-Raman spectroscopy has been used to further confirm its structure. researchgate.netchemrxiv.org The assignments of the vibrational modes are often supported by computational methods like Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies and help in the precise assignment of the observed spectral bands. researchgate.net

Table 2: Selected FT-Raman Vibrational Modes for a 6-Chloropyrazine Derivative

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3060 | Aromatic C-H stretching |

| ~1600 | Ring C=C stretching |

| ~1400 | Ring C-C stretching |

| ~1250 | C-N stretching |

Data is representative for a derivative, 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide. researchgate.netchemrxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. It provides detailed information about the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons in the molecule. The chemical shift (δ) indicates the electronic environment of a proton, while the coupling constant (J) provides information about the number and connectivity of neighboring protons. ubc.ca

For derivatives such as 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, the ¹H NMR spectrum shows distinct signals for the protons on the pyrazine and phenyl rings, as well as the amide and methyl protons. researchgate.net For example, the amide proton (NH) typically appears as a broad singlet at a downfield chemical shift. The aromatic protons appear as multiplets in the aromatic region (typically δ 7.0-9.5 ppm), with their specific chemical shifts and coupling patterns providing information about the substitution pattern on the rings. researchgate.net

Table 3: Representative ¹H NMR Data for a 6-Chloropyrazine Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H3 | ~9.38 | s | - |

| NH | ~9.32 | bs | - |

| H5 | ~8.81 | s | - |

| H2' | ~8.21 | d | 2.2 |

| H6' | ~7.68 | dd | 8.2, 2.2 |

| H5' | ~7.24 | d | 8.2 |

Data is for 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide. researchgate.net (s: singlet, d: doublet, dd: doublet of doublets, bs: broad singlet)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. hw.ac.uk Each unique carbon atom in the molecule gives a distinct signal in the spectrum. udel.edulibretexts.org The chemical shift of each signal is indicative of the type of carbon atom (e.g., sp³, sp², sp hybridized) and its electronic environment. hw.ac.ukudel.edu

In the ¹³C NMR spectrum of 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, distinct signals are observed for the carbonyl carbon, the carbons of the pyrazine and phenyl rings, and the methyl carbon. The carbonyl carbon of the amide typically resonates at a downfield chemical shift (around 160 ppm). The aromatic and heteroaromatic carbons appear in the range of 110-150 ppm, while the aliphatic methyl carbon appears at an upfield chemical shift. researchgate.net

Table 4: ¹³C NMR Chemical Shifts for a 6-Chloropyrazine Derivative

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~159.2 |

| Pyrazine Ring Carbons | ~147.6, 147.4, 143.7, 142.2 |

| Phenyl Ring Carbons | ~138.3, 135.3, 129.9, 129.7, 119.8, 100.8 |

Data is for 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information based on the fragmentation pattern of the molecule. chemguide.co.uklibretexts.org

The mass spectrum of a compound shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation of the molecular ion into smaller, charged fragments provides a unique pattern that can be used to deduce the structure of the molecule. chemguide.co.ukmsu.edu

For substituted 2-chloropyridones, mass spectrometry reveals characteristic fragmentation patterns. jcsp.org.pk A common feature is the loss of a chlorine atom or a hydrochloric acid (HCl) molecule from the molecular ion. jcsp.org.pk The fragmentation is also influenced by other substituents on the pyridine (B92270) ring. jcsp.org.pk For instance, in 2-chloro-3-(2'-chloroethyl)-4-hydroxy-6-pyridone, a ready loss of HCl from the molecular ion is observed. jcsp.org.pk

Table 5: Common Mass Spectral Fragments for Substituted 2-Chloropyridones

| Fragment | Description |

|---|---|

| [M]⁺ | Molecular ion |

| [M-Cl]⁺ | Loss of a chlorine atom |

| [M-HCl]⁺ | Loss of a hydrogen chloride molecule |

Fragmentation patterns are general for substituted 2-chloropyridones and can vary based on the specific structure. jcsp.org.pk

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are pivotal techniques for investigating the electronic structure and properties of molecules. These methods provide insights into the electronic transitions, energy levels, and photophysical behavior of 6-chloropyridin-4(3H)-one and its derivatives.

Ultraviolet-Visible (UV-Vis) spectroscopy of pyridin-4-one derivatives reveals characteristic absorption bands arising from the promotion of electrons from lower to higher energy molecular orbitals. The absorption of UV or visible radiation corresponds to the excitation of outer electrons, primarily involving π → π* and n → π* transitions. wayne.edulibretexts.org

In the case of this compound, the presence of the pyridone ring with its conjugated system and heteroatoms (nitrogen and oxygen) gives rise to distinct electronic transitions. The chlorine substituent can also influence the electronic properties and, consequently, the absorption spectrum. The primary transitions expected for this class of compounds are:

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org For conjugated systems like the pyridone ring, these transitions are typically intense and occur at shorter wavelengths (in the UV region). The extent of conjugation significantly affects the wavelength of maximum absorption (λmax); increased conjugation generally leads to a bathochromic (red) shift. utoronto.ca

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to an antibonding π* orbital. aip.org Compared to π → π* transitions, n → π* transitions are generally weaker and occur at longer wavelengths. aip.org The presence of a chlorine atom, being an electronegative substituent with lone pair electrons, can modulate the energy of the molecular orbitals and potentially influence the position and intensity of these absorption bands. aip.org

The solvent environment can also impact the UV-Vis spectrum. Polar solvents may cause a hypsochromic (blue) shift for n → π* transitions and a bathochromic shift for π → π* transitions. aip.org

Table 1: Expected UV-Vis Absorption Characteristics for Pyridin-4-one Derivatives

| Transition Type | Expected Wavelength Region | Molar Absorptivity (ε) | Solvent Effects |

| π → π | Shorter UV (200-300 nm) | High (~10,000 L mol⁻¹ cm⁻¹) | Bathochromic shift in polar solvents |

| n → π | Longer UV/Visible (>300 nm) | Low (10-100 L mol⁻¹ cm⁻¹) | Hypsochromic shift in polar solvents |

Detailed theoretical studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), can provide more precise predictions of the electronic absorption spectra, including the energies and oscillator strengths of the electronic transitions for this compound. researchgate.net

Fluorescence spectroscopy provides information about the emissive properties of a molecule after it has been excited by absorbing light. While not all molecules are fluorescent, certain structural features can impart this property. For pyridin-4-one derivatives, fluorescence is often associated with extended π-conjugated systems and the presence of specific substituents. researchgate.netresearchgate.net

The fluorescence properties of this compound itself are not extensively documented. However, studies on related 3-hydroxy-4-pyridinone derivatives have shown that functionalization with fluorophores can lead to compounds with significant emissive properties. For instance, the introduction of benzothiazole (B30560) moieties has been shown to yield fluorescent compounds that can be used as probes in biological systems. nih.gov

The fluorescence of pyridinone-based compounds is sensitive to their environment, including the polarity of the solvent. This solvatofluorochromism, or the change in fluorescence color with solvent polarity, is a characteristic feature of many fluorescent dyes. researchgate.net The quantum yield and lifetime of the fluorescence are key parameters that quantify the efficiency and duration of the emission process. For some pyridone derivatives, high fluorescence quantum yields have been observed, particularly in nonpolar solvents. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound.

The solid-state structure of pyridin-4-one derivatives is of particular interest due to the possibility of tautomerism between the pyridone and hydroxypyridine forms. wikipedia.org X-ray diffraction studies have shown that in the solid state, the pyridone tautomer is often favored. wayne.edursc.orgrsc.org For this compound, it is expected that the keto form would be predominant in the crystal lattice.

Table 2: Representative Crystallographic Data for a Related Pyridone Derivative

| Compound | Crystal System | Space Group | Key Structural Features |

| 3,5-dichloro-2,6-dimethyl-4-hydroxypyridine | Orthorhombic | P2₁2₁2₁ | Exists as the pyridone tautomer in the solid state. |

The crystal packing of these molecules is often governed by intermolecular hydrogen bonding between the N-H and C=O groups of adjacent molecules, leading to the formation of chains or more complex networks. The presence of the chlorine atom can also lead to halogen bonding interactions, which can further influence the crystal packing.

Advanced Spectroscopic Characterization Methodologies

In addition to the more common spectroscopic techniques, advanced methodologies can provide deeper insights into the electronic and structural properties of this compound, particularly when it is part of a metal complex.

X-ray Absorption Near Edge Structure (XANES) Synchrotron Analysis: XANES is a powerful element-specific technique that provides information about the oxidation state and coordination environment of a specific atom. researchgate.net For metal complexes of this compound, XANES at the metal's K-edge or L-edge can reveal details about the geometry of the coordination sphere and the nature of the metal-ligand bonding. escholarship.org The pre-edge features in a XANES spectrum are particularly sensitive to the symmetry of the metal site. For example, the intensity of the pre-edge peak can distinguish between centrosymmetric (e.g., octahedral) and non-centrosymmetric (e.g., tetrahedral) geometries.

Mössbauer Spectroscopy for Relevant Metal Complexes: Mössbauer spectroscopy is a highly sensitive technique for studying the properties of specific isotopes, most commonly ⁵⁷Fe. mdpi.com For iron complexes of this compound, ⁵⁷Fe Mössbauer spectroscopy can provide precise information about the oxidation state (e.g., Fe(II) vs. Fe(III)), spin state (high-spin vs. low-spin), and the symmetry of the iron's local environment. nih.gov The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ), which is related to the electron density at the nucleus, and the quadrupole splitting (ΔEQ), which is sensitive to the electric field gradient at the nucleus. mdpi.com These parameters are distinct for different iron species, making Mössbauer spectroscopy an excellent tool for characterizing iron-pyridinone complexes. researchgate.net

Table 3: Application of Advanced Spectroscopic Techniques to Metal Complexes of this compound

| Technique | Information Provided | Relevance to this compound Complexes |

| XANES | Oxidation state, coordination number, and geometry of the metal center. | Characterization of the metal's local environment when coordinated to the pyridinone ligand. |

| Mössbauer Spectroscopy (for ⁵⁷Fe) | Oxidation state, spin state, and symmetry of the iron center. | Detailed electronic and structural information for iron complexes. |

These advanced techniques, while not routinely applied to all compounds, offer invaluable information for understanding the intricate details of the electronic structure and coordination chemistry of metal complexes involving this compound and its derivatives.

Computational and Theoretical Investigations of 6 Chloropyridin 4 3h One

Quantum Chemical Calculation Methodologies

The foundation of modern computational chemistry lies in quantum mechanics, with various methods developed to approximate solutions to the Schrödinger equation for complex molecules. These methodologies differ in their accuracy, computational cost, and the specific phenomena they are best suited to describe.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for investigating the electronic structure of many-body systems, including molecules. wikipedia.org Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density, which is a function of only three spatial coordinates. wikipedia.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. wikipedia.orgaustinpublishinggroup.com

DFT calculations are widely used to determine optimized molecular geometries, which correspond to the lowest energy arrangement of atoms on the potential energy surface. nih.gov For 6-chloropyridin-4(3H)-one, DFT can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides valuable information about electronic properties. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in this context. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. austinpublishinggroup.com Other properties, such as molecular electrostatic potential (MEP) maps, can also be generated to visualize charge distributions and predict sites for electrophilic and nucleophilic attack. nih.gov Common functionals used in DFT studies include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines Hartree-Fock exchange with DFT exchange-correlation functionals. nih.govmdpi.com

Ab initio (Latin for "from the beginning") molecular orbital calculations are based solely on the principles of quantum mechanics and the values of fundamental physical constants, without the inclusion of experimental data or empirical parameters. wpmucdn.com The most fundamental ab initio method is the Hartree-Fock (HF) theory. austinpublishinggroup.comfiu.edu The HF method approximates the many-electron wave function as a single Slater determinant, where each electron moves in an average field created by all other electrons. fiu.edu

While the HF method provides a well-defined starting point for more advanced calculations, its primary limitation is the neglect of electron correlation—the instantaneous interactions between electrons. fiu.edu This can affect the accuracy of predicted energies and properties. fiu.edu Despite this, HF is valuable for providing initial geometry optimizations and a qualitative understanding of molecular orbitals. austinpublishinggroup.com Often, geometries are optimized at the HF level and then used for more accurate single-point energy calculations with methods that include electron correlation. fiu.edu For molecules like this compound, HF calculations can provide a baseline understanding of its electronic structure and geometry.

In computational chemistry, a basis set is a collection of mathematical functions used to construct the molecular orbitals. fiu.edu The choice of basis set is critical as it directly impacts the accuracy and cost of a calculation. researchgate.net

Pople-style basis sets are commonly used and designated by a specific nomenclature. wikipedia.orggaussian.com

6-31G : This is a split-valence double-zeta basis set. It uses six primitive Gaussian functions to describe the core atomic orbitals and splits the valence orbitals into two functions (an inner part described by three primitives and an outer part by one primitive), allowing for more flexibility in describing chemical bonds. gaussian.com

Polarization Functions (d,p) : These are denoted by * or (d,p). The (d) (or single *) adds d-type functions to heavy (non-hydrogen) atoms, while (d,p) (or **) adds d-functions to heavy atoms and p-functions to hydrogen atoms. wpmucdn.comgaussian.com These functions allow orbitals to change shape and direction in the molecular environment, which is crucial for accurately describing bonding and geometry. fiu.edu

Diffuse Functions (+, ++) : The + symbol indicates the addition of diffuse functions to heavy atoms, and ++ adds them to hydrogen atoms as well. researchgate.net These functions are large, loosely held orbitals that are essential for describing systems with significant electron density far from the nucleus, such as anions or molecules involved in hydrogen bonding. researchgate.net

The 6-311++G(d,p) basis set is a valence triple-zeta basis set that is larger and more flexible than 6-31G(d,p). mdpi.commdpi.com It splits the valence orbitals into three functions and includes both polarization and diffuse functions on all atoms, generally leading to more accurate results, albeit at a higher computational cost. mdpi.comresearchgate.net The selection of a basis set involves a trade-off; larger basis sets yield more reliable results but require more computational resources. researchgate.net Validation often involves comparing calculated results with experimental data or results from higher-level calculations. mdpi.com

Molecular Structure and Conformation Analysis

Theoretical methods are instrumental in exploring the three-dimensional structure of molecules and the relative stabilities of their different forms.

Geometry optimization is a computational process used to find the coordinates of atoms that correspond to a minimum on the potential energy surface. nih.gov This optimized structure represents the most stable equilibrium geometry of the molecule. For this compound, DFT methods like B3LYP combined with basis sets such as 6-311++G(d,p) are employed to perform these optimizations. mdpi.commdpi.com The process iteratively adjusts the atomic positions until the forces on each atom are negligible and the total energy is minimized. mdpi.com

The output of a geometry optimization provides precise predictions of bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational method. nih.govmdpi.com For flexible molecules, a conformational analysis can be performed by systematically rotating around single bonds to map out the conformational landscape and identify all stable low-energy conformers. mdpi.comtandfonline.com

Table 1: Representative Calculated Geometrical Parameters for this compound (Keto Form) This table presents illustrative data typical of a DFT/B3LYP/6-311++G(d,p) calculation. Actual values may vary based on the specific computational model.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O | ~1.24 Å |

| C-Cl | ~1.75 Å | |

| N-H | ~1.02 Å | |

| C-N | ~1.39 Å | |

| Bond Angles | C-N-C | ~122° |

| C-C(O)-C | ~118° | |

| H-N-C | ~119° |

This compound can exist in a tautomeric equilibrium with its enol form, 6-chloro-4-hydroxypyridine. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. The position of this equilibrium is a critical aspect of the molecule's chemical identity and reactivity. core.ac.ukunifr.ch

Figure 1: The tautomeric equilibrium between the keto form (this compound) and the enol form (6-chloro-4-hydroxypyridine).

Figure 1: The tautomeric equilibrium between the keto form (this compound) and the enol form (6-chloro-4-hydroxypyridine).Quantum chemical calculations are highly effective for studying tautomeric equilibria. By calculating the total Gibbs free energy (G) of each tautomer, the relative stability can be determined. acs.org The tautomer with the lower free energy will be the more stable and thus the predominant species at equilibrium. mdpi.com Studies on similar hydroxypyridine systems have shown that the stability is sensitive to the environment. semanticscholar.orgacs.org In the gas phase, the hydroxy (enol) form is often more stable, but in polar solvents, the equilibrium can shift significantly toward the more polar pyridone (keto) form due to better solvation. acs.org Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the effects of different solvents on the tautomeric equilibrium. mdpi.com

Table 2: Illustrative Relative Energies of Tautomers This table illustrates how computational results are used to predict tautomer stability. ΔE represents the difference in electronic energy.

| Tautomer | Form | Relative Energy (ΔE) | Predicted Stability |

| This compound | Keto (Pyridone) | > 0 kcal/mol (Gas Phase) | Less Stable (Gas Phase) |

| 6-chloro-4-hydroxypyridine | Enol (Hydroxy) | 0 kcal/mol (Reference) | More Stable (Gas Phase) |

Electronic Structure and Reactivity Descriptors

The electronic structure and reactivity of a molecule can be extensively detailed through a variety of computational descriptors. These calculations, typically performed using DFT methods like B3LYP, provide a quantitative understanding of the molecule's behavior in chemical reactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. chemicalbook.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netmdpi.com The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, using a color-coded scheme. vulcanchem.comrsc.org

Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. These areas often correspond to the location of lone pair electrons on electronegative atoms like oxygen or nitrogen. researchgate.net Regions of positive electrostatic potential, colored blue, are electron-deficient and are prone to nucleophilic attack. mdpi.com Green areas represent regions of neutral potential. vulcanchem.com An MEP analysis of this compound would identify the most electron-rich site (likely the carbonyl oxygen) and electron-poor sites, thereby guiding the prediction of its intermolecular interactions and reaction mechanisms. mdpi.com

Natural Bond Orbital (NBO) Analysis and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the intuitive Lewis structure concept. scispace.comuba.ar This analysis is crucial for understanding hyperconjugative interactions and intramolecular charge transfer (ICT). researchgate.net

Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO energy gap (η = (E_LUMO - E_HOMO) / 2). Harder molecules have a larger energy gap and are less reactive. acs.org

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Softer molecules are more polarizable and more reactive. rsc.org

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as the negative of the average of HOMO and LUMO energies (χ = -(E_HOMO + E_LUMO) / 2). rsc.org

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. It is defined as ω = μ²/ (2η), where μ is the electronic chemical potential (μ ≈ -χ). rsc.orgdntb.gov.ua A higher electrophilicity index indicates a greater capacity to act as an electrophile. dntb.gov.ua

Calculating these descriptors for this compound would provide a comprehensive profile of its chemical reactivity, allowing for comparisons with other related compounds.

Vibrational Spectrum Simulation and Assignment

Theoretical vibrational analysis is a powerful tool used to complement and interpret experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies using DFT methods, a simulated spectrum can be generated. nih.gov This theoretical spectrum aids in the assignment of the various vibrational modes (stretching, bending, torsion) of the molecule to the experimentally observed absorption bands. schrodinger.com

The process involves optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the atomic coordinates. acs.org The absence of imaginary frequencies in the calculated results confirms that the structure is a true minimum. acs.org The computed frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical method, leading to better agreement with experimental data. nih.gov A full vibrational analysis of this compound would provide a detailed understanding of its molecular vibrations and a predicted IR and Raman spectrum.

Theoretical Analysis of Electronic and Optical Properties

Computational chemistry can also be used to predict the electronic and nonlinear optical (NLO) properties of molecules. nih.gov The interaction of a molecule with an external electric field can be described by its polarizability (α) and hyperpolarizabilities (β, γ). Molecules with significant charge transfer characteristics and large hyperpolarizability values are of interest for applications in optoelectronic technologies. acs.orgnih.gov

Time-dependent DFT (TD-DFT) calculations are employed to simulate the electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov These calculations provide the absorption wavelengths (λ_max) and oscillator strengths for the transitions. For instance, studies on other heterocyclic compounds have used TD-DFT to correlate calculated electronic transitions with experimental UV-Vis spectra. nih.gov A theoretical investigation into the electronic and optical properties of this compound would elucidate its potential as an NLO material and explain the origins of its electronic absorption features.

Nonlinear Optical (NLO) Properties Calculation

Intermolecular Interactions and Crystal Packing Studies

Analysis of the crystal structure provides fundamental insights into the solid-state behavior of a compound. However, specific studies concerning the detailed intermolecular interactions of this compound are not available in the reviewed literature.

Hirshfeld Surface Analysis and Quantitative Contributions

No studies performing Hirshfeld surface analysis on the crystal structure of this compound have been found. This technique is a powerful tool for analyzing intermolecular interactions within a crystal and quantifying the relative contributions of different types of atomic contacts (e.g., H···H, C···H, O···H). bohrium.comresearchgate.netnih.govmdpi.com Without a published crystal structure and corresponding analysis, no data table of quantitative contributions can be provided.

Non-Covalent Interactions and Supramolecular Assembly

There is no specific research available detailing the non-covalent interactions and resulting supramolecular assembly for this compound. While studies on related isomers or derivatives, such as 6-chloropyridine-2-carbonitrile, describe interactions like C—H⋯N and π-stacking, this information cannot be directly extrapolated to define the supramolecular structure of this compound. nih.gov

Reactivity Studies and Mechanistic Pathways of 6 Chloropyridin 4 3h One

Tautomerism and Isomerization in Pyridin-4(3H)-one Systems: Experimental and Theoretical Insights

Pyridin-4(3H)-one systems, including 6-chloropyridin-4(3H)-one, exhibit tautomerism, a form of isomerization involving the migration of a proton. These compounds can exist in equilibrium between the pyridin-4(3H)-one (keto) form and its tautomer, 4-hydroxypyridine (B47283) (enol form). The position of this equilibrium is influenced by various factors, including the solvent's polarity and the presence of substituents on the pyridine (B92270) ring.

In non-polar solvents, the 2-hydroxypyridine (B17775) form is generally favored, while polar solvents like water and alcohols shift the equilibrium towards the 2-pyridone form. wikipedia.org For the parent 2-hydroxypyridine/2-pyridone system, the energy difference between the two tautomers is small, with experimental data in the gas phase showing the enol form to be more stable by approximately 3 kJ/mol. mdpi.com In the solid state, however, the pyridone form is predominant. wikipedia.org Theoretical studies using density functional theory (DFT) and coupled cluster (CCSD) methods have been employed to investigate this tautomerization. mdpi.comnih.gov For instance, M062X and CCSD methods predict the preference of 2-hydroxypyridine over 2-pyridone by 5–9 kJ/mol. mdpi.com

The presence of a chlorine atom at the 6-position, as in this compound, can influence the tautomeric equilibrium. Studies on related compounds like 2-hydroxy-6-chloropyridine suggest a preference for the hydroxy form (A) in both deuterated chloroform (B151607) (CDCl3) and dimethyl sulfoxide (B87167) (DMSO-d6). researchgate.net

Isomerization in pyridinone systems can also occur through other mechanisms. For example, bicyclic hydrazine (B178648) monoesters have been shown to isomerize to N-amino-2-pyridone esters. cdnsciencepub.com Theoretical studies have also explored the uncatalyzed, thermal N-inversion reactions of related heteroarene imines like pyrimidin-4(3H)-imine. missouri.eduresearchgate.net

Reaction Mechanisms

Electrophilic Substitution Patterns at the Pyridine Moiety

The mechanism for electrophilic aromatic substitution typically involves a two-step process: the initial attack of the electrophile to form a positively charged intermediate (benzenonium ion in the case of benzene), followed by the loss of a proton to restore aromaticity. msu.edumasterorganicchemistry.com The generation of the electrophile is often the first step in these reactions. For instance, in nitration, the nitronium ion (NO2+) is generated from concentrated nitric and sulfuric acids. savemyexams.com

Nucleophilic Substitution Reactions and Their Regioselectivity

The electron-deficient nature of the pyridine ring, enhanced by the presence of the nitrogen atom and the chloro substituent, makes this compound susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.com The chlorine atom at the 4-position is a good leaving group, and its departure is facilitated by the stabilization of the negatively charged intermediate (Meisenheimer complex) by the ring nitrogen. stackexchange.comvaia.com

The regioselectivity of nucleophilic substitution on chloropyridines is well-established. Both 2- and 4-chloropyridines undergo rapid substitution, while 3-chloropyridine (B48278) is relatively unreactive. msu.edu This is because the negative charge in the intermediate can be delocalized onto the nitrogen atom when the attack occurs at the 2- or 4-positions, which is not possible for an attack at the 3-position. stackexchange.com

Reactions of chloropyridines with various nucleophiles, such as amines, have been studied. For example, 4-chloropyridine (B1293800) reacts with dimethylamine (B145610) to yield 4-dimethylaminopyridine. vaia.com The reaction of 1-chloro-2,4,6-trinitrobenzene with amines has also been investigated, showing that the rates are influenced by the amine and the solvent. primescholars.com The SNAr mechanism involves the nucleophilic attack on the carbon bearing the leaving group, forming a tetrahedral intermediate, followed by the departure of the leaving group. bits-pilani.ac.in

Cycloaddition and Ring-Forming Reactions Involving the Pyridinone Ring

The pyridinone ring can participate in cycloaddition reactions, acting as a diene in Diels-Alder reactions. These reactions offer a powerful tool for the synthesis of complex, three-dimensional heterocyclic scaffolds.

For instance, thiazolino-fused 2-pyridones have been shown to undergo selective [4+2] cycloaddition reactions with arynes. acs.orgdiva-portal.org The selectivity of this reaction can be controlled by modifying the electronics of the pyridone ring. Oxidation of the thiazoline (B8809763) ring can reduce the nucleophilicity of the sulfide, favoring the [4+2] cycloaddition. acs.orgdiva-portal.org The introduction of substituents at the C6 position of the pyridone ring can also influence the reactivity; a bromo group allows the reaction to proceed, while a nitro group deactivates the diene system. acs.org

Intramolecular [2+2] cycloadditions of allenes with alkenes have also been utilized to synthesize cyclobutane-fused thiazolino-2-pyridones. acs.org Furthermore, 1,3-oxazin-2-ones can undergo reversible thermal ring-opening to form isocyanates, which can then participate in cycloaddition reactions with dienophiles like N-arylmaleimides to form pyridone derivatives. rsc.org

Oxidation-Reduction Chemistry and Redox Properties

The oxidation-reduction chemistry of this compound itself is not extensively detailed in the provided search results. However, general principles of oxidation-reduction (redox) reactions can be applied. Redox reactions involve the transfer of electrons, with one species being oxidized (losing electrons) and another being reduced (gaining electrons). pressbooks.pubkhanacademy.org The oxidation state of atoms changes during these reactions.

The pyridinone moiety can potentially undergo both oxidation and reduction. For example, pyridine-N-oxide can be formed from pyridine through oxidation, and this can then be converted to a 2-pyridone. wikipedia.org The chloro group on the ring can also influence the redox properties. While specific redox reactions for this compound are not detailed, related compounds like quinazolin-4(3H)-ones can be synthesized via electro-oxidative cyclization. rsc.org

Reaction Kinetics and Thermodynamic Considerations

The kinetics of chemical reactions, including those involving pyridinone systems, are described by rate laws, which relate the reaction rate to the concentration of reactants and a rate constant. libretexts.orgscribd.com The rate of nucleophilic aromatic substitution reactions, for example, is dependent on the nature of the substrate, the nucleophile, the leaving group, and the solvent. bits-pilani.ac.in Studies on the reaction of 1-chloro-2,4,6-trinitrobenzene with amines have shown that the second-order rate constants are influenced by temperature and the specific amine used. primescholars.com

Thermodynamic considerations are crucial for understanding the position of equilibria, such as tautomerism. The relative stability of tautomers is determined by the change in Gibbs free energy (ΔG). For the 2-hydroxypyridine/2-pyridone system, theoretical calculations have been used to determine the thermodynamic and kinetic properties of the tautomerization process. mdpi.comnih.gov The activation barrier for a unimolecular 1,3-proton transfer is relatively high, suggesting that at lower temperatures, the interconversion may proceed through a dimer intermediate or be facilitated by a protic solvent. mdpi.com Thermodynamic evaluations have also been important in the development of ligands based on the 3-hydroxy-N-alkyl-2(1H)-pyridinone ring system for complexing metal ions like Gadolinium(III). acs.org

Role As a Synthetic Scaffold and Precursor in Chemical Research

Design and Synthesis of Novel Heterocyclic Compounds Incorporating the 6-Chloropyridine Moiety

The presence of the chlorine atom and the pyridinone core in 6-chloropyridin-4(3H)-one provides multiple reaction sites for chemists to elaborate and construct more complex molecular architectures. This has led to the development of various classes of heterocyclic compounds.

Triazole and Triazolothiadiazine Derivatives

The synthesis of triazole and triazolothiadiazine derivatives often utilizes the reactivity of intermediates derived from the 6-chloropyridine framework. For instance, 4-amino-5-(6-chloropyridin-3-yl methyl)-4H-1,2,4-triazole-3-thiol, synthesized from 6-chloropyridin-3-yl acetic acid hydrazide, serves as a key precursor. niscpr.res.in This triazole-thiol can be further reacted to create fused heterocyclic systems.

One common approach involves the reaction of the 4-amino-5-substituted-1,2,4-triazole-3-thiol with phenacyl bromides. This reaction leads to the formation of 3-(6-chloropyridin-3-yl methyl)-6-(4-substituted-phenyl)-7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines. niscpr.res.in Similarly, reaction with substituted benzoic acids in the presence of phosphorus oxychloride yields 3-(6-chloropyridin-3-yl-methyl)-6-(4-substituted-phenyl)-7H-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. niscpr.res.in These fused systems are of interest due to their potential biological activities. niscpr.res.in

Another strategy for accessing triazole derivatives involves the reaction of 2-bromo-1-(6-chloropyridin-3-yl)ethan-1-one with triazole sodium to produce 1-(6-chloropyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one. mdpi.com This intermediate can then be converted to various oxime ether derivatives. mdpi.com

| Starting Material | Reagent(s) | Product Class | Ref. |

| 4-Amino-5-(6-chloropyridin-3-yl methyl)-4H-1,2,4-triazole-3-thiol | Substituted phenacyl bromides | Triazolothiadiazines | niscpr.res.in |

| 4-Amino-5-(6-chloropyridin-3-yl methyl)-4H-1,2,4-triazole-3-thiol | Substituted benzoic acids, POCl₃ | Triazolothiadiazoles | niscpr.res.in |

| 2-Bromo-1-(6-chloropyridin-3-yl)ethan-1-one | Triazole sodium | Triazole ethanone (B97240) derivatives | mdpi.com |

| 3-[(5-Chloropyridin-2-yl)amino]propanoic acid | Thiocarbohydrazide | 4-Amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | nih.gov |

Pyrimidine (B1678525) and Pyrazolopyrimidine Derivatives

The 6-chloropyridine moiety has been successfully incorporated into pyrimidine and pyrazolopyrimidine ring systems. These classes of compounds are of significant interest in medicinal chemistry.

For example, a series of novel pyrimidine derivatives were synthesized by reacting 2-amino-4,6-dimethoxypyrimidine (B117758) with 2-chloro-5-(chloromethyl)pyridine (B46043) to yield 2-[(6-chloropyridin-3-yl)methyl]amino-4,6-dimethoxypyrimidine. mdpi.com Other derivatives were prepared from 6-hydroxy-2-isopropyl-4-methylpyrimidine and 2-chloro-5-(chloromethyl)pyridine. mdpi.com

In the realm of fused systems, pyrazolo[3,4-d]pyrimidine derivatives have been synthesized. One route involves the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid to yield a pyrazolopyrimidinone (B8486647) core, which can be further alkylated. mdpi.com Another approach describes the chloroacylation of 3-amino-2-phenylpyrazole-4-carboxamide to furnish 6-chloromethyl(ethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4[5H]-one, which can then undergo nucleophilic substitution with various amines. researchgate.net

| Starting Material | Reagent(s) | Product Class | Ref. |

| 2-Amino-4,6-dimethoxypyrimidine | 2-Chloro-5-(chloromethyl)pyridine, KI, KOH | Substituted Pyrimidines | mdpi.com |

| 6-Hydroxy-2-isopropyl-4-methylpyrimidine | 2-Chloro-5-(chloromethyl)pyridine, NaH, TBAB | Substituted Pyrimidines | mdpi.com |

| 3-Amino-2-phenylpyrazole-4-carboxamide | Chloroacetyl(propionyl) chloride | Pyrazolopyrimidines | researchgate.net |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | Pyrazolopyrimidines | mdpi.com |

Hydrazone and Oxime Derivatives

The reactivity of the 6-chloropyridine scaffold also lends itself to the synthesis of hydrazone and oxime derivatives. These functional groups can be introduced through various synthetic routes.

For instance, novel hydrazone derivatives containing a pyridine (B92270) moiety have been prepared starting from 2-chloronicotinic acid and 2-amino-5-chloro-3-methylbenzoic acid. d-nb.info The resulting intermediate, a quinazolinone derivative, is then treated with hydrazine (B178648) hydrate (B1144303) and subsequently condensed with different aldehydes to afford the desired hydrazones. d-nb.info Another approach involves the synthesis of 6-chlorothieno[3,2-c]pyridine-2-carbohydrazide, which is then condensed with selected aldehydes to yield hydrazone derivatives. asianpubs.org

Oxime derivatives have also been synthesized. For example, 1-(6-chloropyridin-3-yl)ethan-1-one can be converted to its oxime, which can then be further derivatized. mdpi.com A series of penta-1,4-diene-3-one oxime ether derivatives have been synthesized, including one bearing a (6-chloropyridin-3-yl)methyl moiety. jst.go.jp

| Starting Material | Key Intermediate | Product Class | Ref. |

| 2-Chloronicotinic acid and 2-amino-5-chloro-3-methylbenzoic acid | Quinazolinone derivative | Hydrazone derivatives | d-nb.info |

| Ethyl-4,6-dichloronicotinate | 6-Chlorothieno[3,2-c]pyridine-2-carbohydrazide | Hydrazone derivatives | asianpubs.org |

| 1-(6-Chloropyridin-3-yl)ethan-1-one | (Z)-1-(6-chloropyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl Oxime | Oxime derivatives | mdpi.com |

| (1E,3Z,4E)-1-(4-(benzyloxy) phenyl)-5-(furan-2-yl)penta-1,4-dien-3-one | Not applicable | Oxime ether derivatives | jst.go.jp |

Quinoxaline (B1680401) and Quinazolinone Analogues

The this compound scaffold has been utilized in the synthesis of more complex heterocyclic systems like quinoxaline and quinazolinone analogues. These structures are often pursued for their potential biological activities.

While direct synthesis from this compound is less commonly reported, related chloro-substituted pyridines are key starting materials. For example, a series of novel quinazoline-4-(3H)-one derivatives were designed and synthesized as histone deacetylase 6 (HDAC6) inhibitors. nih.gov The synthesis of these complex molecules often involves multi-step reaction sequences where a chloro-substituted aromatic or heteroaromatic ring is a key component for introducing structural diversity through cross-coupling reactions or nucleophilic substitutions. nih.govacs.orgujpronline.com

Other Fused and Substituted Pyridine Systems

The versatility of the 6-chloropyridine scaffold extends to the synthesis of a variety of other fused and substituted pyridine systems. The reactivity of the chloro-substituent and the pyridine ring allows for a wide range of chemical transformations.

For instance, 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitrile, derived from a pyridinone precursor, can be converted to 6-amino and 6-hydrazido derivatives. researchgate.netmdpi.com These intermediates can then be used to construct fused systems like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. researchgate.netmdpi.com

Furthermore, the 6-chloropyridine moiety can be incorporated into larger, more complex structures through cross-coupling reactions. For example, N-((6-chloropyridin-3-yl)methyl)-N-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been used as a key intermediate in the synthesis of pyrrolo[2,3-d]pyrimidine analogs. nih.gov

Development of Building Blocks for Complex Molecular Architectures

The utility of this compound and its derivatives extends beyond the synthesis of specific target molecules; they also serve as valuable building blocks for the construction of complex molecular architectures. sigmaaldrich.comfluorochem.co.uk The term "building block" in this context refers to a molecular fragment that can be readily incorporated into a larger molecule. sigmaaldrich.com

The chloro-substituent on the pyridine ring is particularly important in this regard. It provides a reactive handle for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions. This allows for the strategic introduction of diverse functional groups and the connection of the pyridine core to other molecular fragments. For example, 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid is considered a useful building block for constructing fused heterocyclic systems. Similarly, 1-(5-chloropyridin-2-yl)thiourea (B1277719) can serve as a precursor for the synthesis of more complex heterocyclic compounds like trisubstituted thiazoles. vulcanchem.com

The ability to functionalize the 6-chloropyridine scaffold in a controlled and predictable manner makes it a powerful tool for chemists engaged in the design and synthesis of new molecules with tailored properties.

Structure-Reactivity Relationship Studies in Derived Compounds

Influence of Electronic and Steric Factors on Reactivity

The inherent reactivity of the this compound core is dictated by the interplay of the chlorine atom at the C6 position, the ketone group at C4, and the ring nitrogen. This arrangement makes the scaffold susceptible to various transformations, particularly nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Studies on related heterocyclic systems provide insights into the factors governing these reactions. For instance, in copper-catalyzed multicomponent reactions for the synthesis of imidazo[1,2-a]pyridines, the electronic nature of substituents on the reacting aldehyde plays a critical role. Aldehydes bearing electron-withdrawing groups (EWGs) tend to produce high yields, whereas those with electron-donating groups (EDGs) result in diminished yields. beilstein-journals.org This suggests that the electrophilicity of the reaction partners is a key determinant of reaction efficiency. Conversely, some reactions, like certain copper-catalyzed syntheses of imidazopyridines, appear largely unaffected by the steric and electronic properties of the substituents. beilstein-journals.org

The nucleophilicity of reacting amines is also a determining factor. In the Groebke–Blackburn–Bienaymé three-component reaction, 2-aminopyridines generally afford higher yields than 2-aminopyrazines, a difference attributed to the reduced nucleophilicity of the pyrazine (B50134) starting material. beilstein-journals.org

Chemoselectivity in Halogenated Pyridine Derivatives

In derivatives containing multiple halogen atoms, the differential reactivity of each halogen can be exploited for selective functionalization. Studies on bromo-chloropyridine C-nucleosides, which are structurally related to derivatives of this compound, demonstrate this principle effectively. The bromine atom is generally more reactive in palladium-catalyzed cross-coupling reactions than the chlorine atom. rsc.org

This chemoselectivity allows for a modular approach to synthesis. For example, a Suzuki coupling on a 2-bromo-6-chloropyridine (B1266251) derivative with one equivalent of a boronic acid selectively replaces the bromine atom, leaving the chlorine atom intact for subsequent transformations. rsc.org This principle is highlighted in the selective reactions summarized in the table below.

Table 1: Chemoselective Reactions of 2-Bromo-6-chloropyridine C-nucleoside

| Reaction Type | Reagents & Conditions | Position of Substitution | Product Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 0.9 equiv. PhB(OH)₂, Pd(PPh₃)₄, K₂CO₃, Toluene, 100 °C | C2 (Br) | 88% | rsc.org |

| Stille Coupling | Tributyl(2-pyridyl)stannane, PdCl₂(PPh₃)₂ | C6 (Br) | 82% | rsc.org |

This table illustrates the preferential reactivity of the bromine atom over the chlorine atom in various palladium-catalyzed cross-coupling reactions.

However, this chemoselectivity is not universal. Nucleophilic aromatic substitutions on the same bromo-chloropyridine intermediates often result in unselective reactions, yielding mixtures of products. rsc.org

Regioselectivity in Dihalogenated Pyridines

In cases of disubstituted pyridines, such as 3-substituted 2,6-dichloropyridines, the existing substituent can direct the position of an incoming nucleophile. Research on the reaction of these compounds with 1-methylpiperazine (B117243) revealed that the regioselectivity of the substitution at the C2 versus the C6 position is not significantly influenced by the electronic properties (σp) of the C3 substituent. Instead, a statistically significant correlation was found with the Verloop steric parameter B1, indicating that steric hindrance is the primary factor directing the substitution. gu.se

Reactivity of the Pyridinone Core

The pyridinone core itself exhibits distinct reactivity. It has been reported that 6-chloropyrimidin-4(3H)-one, a close analogue, does not readily undergo an epoxide ring-opening reaction. nih.gov To achieve the desired product, the synthetic strategy had to be altered to first perform a Suzuki reaction, which modifies the electronic properties of the ring, before proceeding with the epoxide opening. nih.gov This highlights how the reactivity of one functional group on the scaffold is dependent on the others. Optimization of this Suzuki coupling, by extending the reaction time and modifying the workup procedure, significantly improved the yield of the desired 6-aryl intermediate from 20% to 74%. nih.gov

These structure-reactivity relationships are fundamental to leveraging this compound and its analogues as versatile scaffolds in medicinal chemistry and materials science. By understanding the electronic and steric effects, chemists can devise more efficient and selective synthetic pathways to complex molecular architectures.

Advanced Research Directions and Emerging Methodologies

Development of Innovative and Sustainable Synthetic Strategies

Modern organic synthesis is increasingly focused on "green chemistry" principles, aiming to develop methods that are environmentally benign, economically viable, and efficient. researchgate.net The synthesis of pyridinone derivatives has benefited significantly from this shift, with researchers developing innovative strategies that minimize waste, reduce reaction times, and avoid harsh conditions. researchgate.netscholarsresearchlibrary.com

Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid assembly of complex molecules like pyridinones from three or more starting materials in a single operation. nih.govbenthamdirect.com These reactions are highly atom-economical and can generate molecular diversity efficiently. researchgate.net For instance, a novel series of 2-pyridone derivatives has been prepared through a new MCR, highlighting the potential of this strategy. researchgate.net Another approach involves the use of basic Alumina (Al2O3) as a recyclable, heterogeneous catalyst for the synthesis of 2-pyridones under solvent-free conditions, which aligns with green chemistry goals. researchgate.net

Energy-efficient techniques such as microwave irradiation and ultrasonic assistance are also being employed to accelerate reaction rates and improve yields. researchgate.netresearchgate.net Ultrasound has been shown to promote the one-pot, three-component synthesis of complex heterocyclic systems in water, offering a green and efficient alternative to conventional heating. researchgate.net Similarly, microwave irradiation has been used to afford enaminones, key intermediates in pyridone synthesis, in high yields and with significantly reduced reaction times. researchgate.net

Table 1: Comparison of Sustainable Synthetic Methodologies for Pyridinone Derivatives

| Methodology | Key Features | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Multicomponent Reaction (MCR) | Three or more reactants in one pot | Varies; can be catalyst-free | High atom economy, operational simplicity, molecular diversity | researchgate.net, nih.gov, benthamdirect.com |

| Basic Alumina Catalysis | Heterogeneous catalysis | Basic Al2O3, solvent-free | Environmentally friendly, catalyst reusability, high yields | researchgate.net |

| Ultrasound Irradiation | Sonochemical synthesis | Water as solvent | Shorter reaction times, milder conditions, improved yields | researchgate.net |

| Microwave Irradiation | Microwave-assisted organic synthesis | Solvent-free or green solvents | Rapid heating, reduced reaction times, high efficiency | researchgate.net |

| Green Acid Catalysis | Use of recoverable and reusable acid catalyst | Sulphamic Acid | Excellent yields, operational simplicity, catalyst recyclability | scholarsresearchlibrary.com |

In-depth Mechanistic Elucidation of Complex Transformations

A profound understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new transformations. Researchers are employing a combination of experimental and computational techniques to unravel the intricate pathways of reactions involving pyridinone scaffolds.

One area of focus is the photocatalytic synthesis of pyridinone derivatives. acs.org Mechanistic experiments have supported the generation of carbon-centered radicals from diazoalkanes through a proton-coupled electron transfer (PCET) process, which then undergo a radical cascade cyclization to form the pyridinone ring. acs.org Understanding such pathways allows for the rational design of photocatalytic systems for constructing complex heterocycles under mild, visible-light-irradiated conditions. acs.orgresearchgate.net

The mechanisms of classical reactions used to synthesize related lactam structures, such as the Castagnoli-Cushman Reaction (CCR), are also being revisited. mdpi.com Historically controversial, recent studies have helped to clarify the reaction pathway, which involves the reaction of imines with cyclic anhydrides. mdpi.com This deeper mechanistic insight has enabled the development of diastereoselective and enantioselective versions of the reaction. mdpi.com Furthermore, mechanistic studies on the solvolysis of related carbamoyl (B1232498) chlorides reveal that these reactions typically proceed through an SN1 pathway, providing fundamental knowledge applicable to reactions at the carbonyl carbon of the pyridinone ring. nih.gov

Integration of Advanced Experimental and Computational Approaches for Predictive Modeling

The synergy between experimental synthesis and computational modeling has become a powerful paradigm in chemical research. This integrated approach accelerates the discovery and optimization process by allowing for the prediction of molecular properties, reaction outcomes, and biological activities.

In the context of drug discovery, computational tools are invaluable. For example, in the optimization of a SARS-CoV-2 main protease (Mpro) inhibitor, a combination of high-throughput medicinal chemistry and computational simulations was employed. acs.org Molecular Dynamics (MD) simulations and WaterMap analysis, a method that calculates the thermodynamic properties of water molecules in a binding site, provided crucial insights for lead optimization. acs.org The crystal structure of an inhibitor bound to Mpro revealed key interactions, such as a hydrogen bond between the pyridine (B92270) nitrogen and a histidine residue (H163) in the enzyme's active site. acs.org This type of detailed structural and energetic information guides the rational design of more potent analogues.

Computational modeling is also used to understand the reactivity and properties of pyridinone derivatives themselves. Through methods like Density Functional Theory (DFT), researchers can model reaction pathways and predict the stability of intermediates and transition states. This predictive power is essential for designing novel synthetic routes and understanding complex reaction mechanisms.

Table 2: Application of Computational Methods in Pyridinone Research

| Computational Method | Application/Predicted Property | Example System | Reference |

|---|---|---|---|

| Molecular Docking | Prediction of binding energies and inhibition constants (Ki) | Pyridone derivatives as SARS-CoV-2 Mpro inhibitors | acs.org |

| Hirshfeld Surface Analysis | Quantification of intermolecular interactions in crystal structures | Pyridone-based phthalimide (B116566) fleximer, Dihydropyridone derivatives | acs.org, researchgate.net |

| Molecular Dynamics (MD) | Evaluation of ligand binding stability and solvent contributions | SARS-CoV-2 Mpro inhibitors | acs.org |

| WaterMap Analysis | Identification of high-energy water molecules for displacement in a binding site | SARS-CoV-2 Mpro active site | acs.org |

| Density Functional Theory (DFT) | Modeling reaction mechanisms, predicting molecular geometries and energies | General reactivity and property prediction | vulcanchem.com |

Exploration of Self-Assembly and Supramolecular Chemistry with Pyridinone Scaffolds

The ability of molecules to spontaneously organize into well-defined, larger structures through non-covalent interactions is the foundation of supramolecular chemistry. acs.org Pyridinone scaffolds are excellent building blocks for supramolecular assembly due to their capacity to act as both hydrogen bond donors (N-H) and acceptors (C=O). nih.govacs.orgfrontiersin.org This dual nature facilitates the formation of predictable and robust intermolecular connections.

The programmed self-assembly of pyridinone-containing molecules can lead to remarkable supramolecular architectures. acs.orgd-nb.info For instance, N-bridged pyrido[4,3-d]pyrimidine (B1258125) derivatives have been synthesized and shown to undergo hierarchical self-assembly, first forming twin rosette cages which then organize into nanotubes and nanobundles. d-nb.info This ability to control assembly from the molecular to the nanoscale level opens up possibilities for creating novel functional materials. Another strategy involves a multistage self-assembly process using graphene oxide and block copolymers to create N-doped mesoporous carbon materials, where pyridinic and pyridonic nitrogen species play a key role in the material's properties. chinesechemsoc.org

Table 3: Supramolecular Assembly of Pyridinone Scaffolds

| Driving Interaction(s) | Resulting Supramolecular Architecture | Compound Type | Reference |

|---|---|---|---|

| C–H···O, C–H···N, C–H···π | Extensive 3D networks | Pyridone-based phthalimide | acs.org |

| N−H⋅⋅⋅O hydrogen bonds | Co-crystals, similar structural conformations | Dihydropyridone derivatives | researchgate.net |

| Hydrogen bonding, π-π stacking | Twin rosette cages, rosette nanotubes (RNTs), nanobundles | N-bridged pyrido[4,3-d]pyrimidines | d-nb.info |

| Hydrogen bonds, electrostatic interactions | 2D composites on graphene oxide, N-doped mesoporous carbon | Diaminopyridine (DAP) polymerized on GO | chinesechemsoc.org |

Q & A

Q. What are the standard synthetic routes for 6-chloropyridin-4(3H)-one, and what factors influence the choice of reagents?

- Methodological Answer: The synthesis typically involves halogenation or substitution reactions on pyridinone precursors. For example, reduction of nitro groups (using H₂/Pd-C in ethanol) or nucleophilic substitution (e.g., amines/thiols under basic conditions) can yield derivatives . Solvent choice (ethanol, DMF) and reaction time are critical for minimizing side products. Reagent selection depends on target substituents: Pd-C for reductions, NaOH for substitutions. Always monitor reactions via TLC or HPLC to confirm intermediate formation .

Q. What purification methods are effective for isolating this compound, and how does solubility guide protocol selection?

- Methodological Answer: Recrystallization using ethanol (90%) is common for crude products . For polar derivatives, column chromatography with silica gel and ethyl acetate/hexane gradients is preferred. Solubility in aprotic solvents (e.g., DMF) may necessitate rotary evaporation followed by lyophilization for hygroscopic compounds. Purity should be verified via melting point analysis and HPLC (>95% purity threshold) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives during nucleophilic substitution?

- Methodological Answer: Key parameters include:

- Temperature: Elevated temperatures (60–80°C) accelerate substitution but may promote decomposition; use reflux with condenser .

- Catalysts: Add KI to enhance chloride leaving-group mobility in SNAr reactions .

- Solvent Polarity: Polar solvents (e.g., DMSO) stabilize transition states in aromatic substitutions.

Design a factorial experiment varying these factors and analyze yields via ANOVA. Cross-reference with literature to identify outliers or optimal ranges .

Q. What analytical techniques resolve contradictory spectral data (e.g., NMR vs. MS) for this compound derivatives?

- Methodological Answer:

- Step 1: Confirm molecular weight via high-resolution MS (HRMS) to rule out isotopic interference from chlorine .

- Step 2: Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and distinguish regioisomers.

- Step 3: Compare experimental IR spectra with computational (DFT) predictions to validate functional groups .

Contradictions often arise from impurities; repeat chromatography and use deuterated solvents for NMR to eliminate solvent peaks .

Q. How do substituent electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: Electron-withdrawing groups (e.g., -Cl) activate the pyridinone ring for Suzuki-Miyaura couplings by increasing electrophilicity at the C-6 position. Use Pd(PPh₃)₄ with aryl boronic acids in THF/Na₂CO₃ at 80°C. Monitor regioselectivity via LC-MS and compare with DFT-calculated charge distribution maps. Steric hindrance from bulky substituents may require Buchwald-Hartwig conditions .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?

- Methodological Answer:

- Systematic Review: Compile literature data into a meta-analysis table, noting solvent, catalyst, and temperature variations.

- Controlled Replication: Reproduce high-yield protocols with strict moisture/oxygen exclusion (e.g., Schlenk line for air-sensitive steps).

- Error Analysis: Quantify losses via mass balance (e.g., unreacted starting material in filtrates) .

Contradictions often stem from unrecorded variables (e.g., trace water in solvents); report all conditions transparently .

Experimental Design

Q. What strategies mitigate side reactions during multi-step syntheses of this compound-based heterocycles?

- Methodological Answer:

- Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to shield amines during halogenation .

- Sequential Additions: Introduce reactive electrophiles (e.g., alkyl halides) after ring closure to prevent polymerization.

- In Situ Monitoring: Employ ReactIR to detect intermediate formation and adjust stoichiometry dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.